3-苯基-9H-咔唑

描述

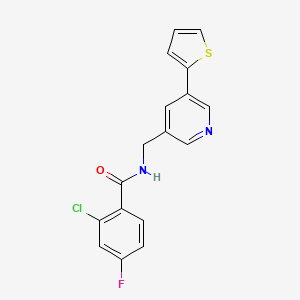

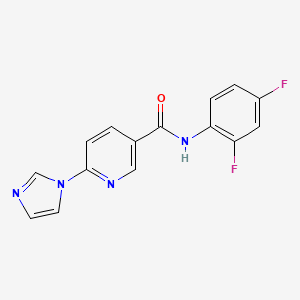

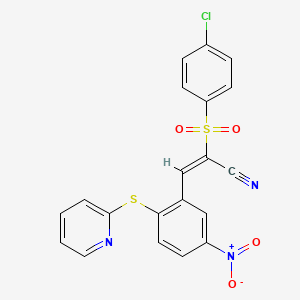

3-Phenyl-9H-carbazole is a chemical compound with the molecular formula C18H13N . It has an average mass of 243.303 Da and a mono-isotopic mass of 243.104797 Da .

Synthesis Analysis

Carbazole synthesis involves a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . This method enables highly regioselective syntheses of functionalized indoles or carbazoles . The use of a magnetically recoverable palladium nanocatalyst supported on a green biochar enables an efficient palladium-catalyzed tandem reaction for the one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .Molecular Structure Analysis

The molecular structure of 3-Phenyl-9H-carbazole consists of 18 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

3-Phenyl-9H-carbazole has a molecular weight of 243.31 . It is a crystal - powder in form and its color ranges from white to pale reddish yellow or gray .科学研究应用

- Poly(2,7-carbazole) and poly(3,6-carbazole) derivatives are nitrogen-containing aromatic heterocyclic conducting polymers based on carbazole units. These polymers exhibit excellent optoelectronic properties, high charge carrier mobility, and morphological stability. They are potential candidates for nanodevices, rechargeable batteries, and electrochemical transistors .

- 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl , a compound with two carbazole rings linked by a phenyl group, is used in organic electroluminescent elements, particularly phosphorescent organic EL devices. Its excellent hole transport capabilities and suitability as a phosphorescence host material in OLEDs make it valuable .

- 9-Phenylcarbazole-3-boronic acid is employed in the synthesis of alkyl-functionalized organic dyes .

- 3-Bromo-9-phenylcarbazole serves as an intermediate in the manufacturing of OLED materials and pharmaceuticals .

- Closo-ortho-carboranyl compounds derived from 9-phenyl-9H-carbazole have been synthesized and characterized. These compounds, with an o-carborane cage appended at the C3-position of the carbazole moiety, exhibit interesting properties for potential applications .

- Carbazole-based polymers have been explored for their photoconductive properties. For instance, poly(N-vinyl carbazole) (PVK) has been used in photocopiers and white organic LEDs. PVK also finds applications in insulation technologies and dye-sensitized photovoltaic cells .

Organic Electronics and Optoelectronics

Synthetic Chemistry

Materials Science

Photovoltaics and Photodetectors

安全和危害

作用机制

Target of Action

3-Phenyl-9H-Carbazole is a nitrogen-containing aromatic heterocyclic compound . It has been found to be effective in the field of optoelectronics, particularly in the production of red phosphorescent organic light-emitting diodes (PhOLEDs) . The compound acts as a donor unit in a donor-acceptor-donor configuration .

Mode of Action

The compound interacts with its targets through a process known as intramolecular charge transfer (ICT) between the carbazole group and the o-carborane . This interaction influences the molecular rigidity, electrochemical, and photophysical properties of the compound .

Biochemical Pathways

The compound is part of the class of compounds known as polycarbazoles, which are nitrogen-containing aromatic heterocyclic conducting polymers . These compounds have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Pharmacokinetics

The compound’s solubility and stability can be inferred from its structural properties and its use in various applications .

Result of Action

The compound exhibits intense yellowish emission in rigid states . This emission is due to the ICT transition involving the o-carborane . The quantum yields and radiative decay constants in the film state are gradually enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .

Action Environment

The action of 3-Phenyl-9H-Carbazole is influenced by the electronic environment of the carborane cage and the donor moiety . The compound’s radiative efficiency can be enhanced by appending the o-carborane cage with electron-rich aromatic systems .

属性

IUPAC Name |

3-phenyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWRFMPNMXEJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-9H-carbazole | |

CAS RN |

103012-26-6 | |

| Record name | 3-Phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2913331.png)

![3-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2913333.png)